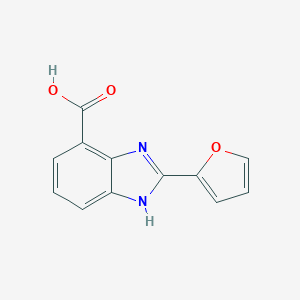

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzimidazole-4-Carboxylic Acid Scaffolds: A Technical Review of Synthetic Strategies and Medicinal Utility

Executive Summary

The benzimidazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique ability to enforce specific hydrogen-bonding networks within enzyme active sites. Unlike its more accessible 5- or 6-substituted isomers, the 4-substituted variant offers a distinct vector for molecular interaction, most notably exploited in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors like Veliparib. This guide analyzes the synthetic challenges of accessing this regiochemical isomer, details its structure-activity relationships (SAR), and provides validated protocols for its integration into drug discovery pipelines.

Structural Significance and Physicochemical Profile[1][2][3][4][5][6]

The benzimidazole core is amphoteric, possessing both a basic nitrogen (

The "Folded" Conformation

In 4-carboxamide derivatives, an intramolecular hydrogen bond often forms between the amide proton and the benzimidazole

Regiochemical Distinction

Most electrophilic aromatic substitutions on benzimidazoles favor the 5- or 6-positions. Accessing the 4-position requires de novo ring construction from 1,2,3-trisubstituted benzene precursors (e.g., 2,3-diaminobenzoic acid). This synthetic bottleneck has historically under-represented this scaffold in high-throughput screening libraries, making it a fertile ground for novel IP.

Synthetic Architectures and Protocols

The primary challenge in synthesizing benzimidazole-4-carboxylic acids is ensuring regiocontrol. The most robust method involves the condensation of 2,3-diaminobenzoic acid (or amide) with electrophiles.

Strategic Workflow

The following diagram outlines the critical pathways to access the C4-scaffold, highlighting the divergence point for amide vs. acid derivatives.

Figure 1: Synthetic pathways to benzimidazole-4-carboxylic acid derivatives. The dashed line represents the convergent route used in Veliparib synthesis.

Validated Protocol: Synthesis of 2-Aryl-1H-benzimidazole-4-carboxamide

This protocol is adapted from high-yield routes used to generate PARP inhibitor libraries.

Reagents:

-

2,3-Diaminobenzamide (1.0 equiv)

-

Aryl aldehyde (1.0 equiv)

-

Sodium metabisulfite (

) (1.2 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-diaminobenzamide (1.5 g, 10 mmol) and the appropriate aryl aldehyde (10 mmol) in DMF (15 mL).

-

Oxidant Addition: Add

(2.28 g, 12 mmol) to the mixture.-

Causality: The bisulfite acts as an oxidant to facilitate the dehydrogenation of the intermediate benzodihydroimidazole to the aromatic benzimidazole.

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the diamine.

-

Workup: Cool the reaction mixture to room temperature and pour into crushed ice/water (100 mL).

-

Isolation: A precipitate should form.[1] Filter the solid, wash copiously with water to remove residual DMF and inorganic salts, and dry under vacuum.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (silica gel, gradient 0-5% MeOH in DCM).

Yield Expectation: 75–85% for electron-poor aldehydes; 60–70% for electron-rich aldehydes.

Medicinal Chemistry: The PARP Paradigm

The most commercially validated application of this scaffold is in the inhibition of PARP-1 and PARP-2 enzymes. The 4-carboxamide moiety is not merely a solubilizing group; it is the primary anchor to the protein backbone.

Mechanism of Action (SAR)

In the PARP active site, the benzimidazole-4-carboxamide mimics the nicotinamide moiety of

-

The Amide: Forms a critical hydrogen bond network with Gly863 and Ser904 .

-

The C2-Substituent: Extends into the hydrophobic pocket, providing selectivity and potency.

Figure 2: Pharmacophore map of Benzimidazole-4-carboxamide binding in the PARP-1 active site.

Quantitative SAR Data

The following table summarizes the impact of C2-substitution on PARP-1 inhibition, highlighting the efficacy of the 4-carboxamide scaffold (Data consolidated from Veliparib analogs).

| Compound ID | C2-Substituent (R) | C4-Substituent | PARP-1 | Notes |

| Ref 1 | Phenyl | -H (Unsubstituted) | >1000 | Lack of H-bond anchor |

| Ref 2 | Phenyl | -CONH2 | 15 | Establishes anchor |

| Ref 3 | 4-Hydroxyphenyl | -CONH2 | 6 | Additional polar contact |

| Veliparib | (R)-2-methylpyrrolidin-2-yl | -CONH2 | 5.2 | Optimized solubility/metabolic stability |

| Analog A | 1-propylpiperidin-4-yl | -CONH2 | 8 | High cellular potency |

Data Source: J. Med. Chem. 2000, 43, 4084; Bioorg. Med. Chem. 2008, 16, 6965.

Beyond PARP: Emerging Therapeutic Targets

While PARP inhibition dominates the literature, the benzimidazole-4-carboxylic acid scaffold has shown utility in other domains.

5-HT4 Receptor Antagonists

Derivatives with bulky substituents on the basic nitrogen (e.g., azabicyclic rings) have been identified as potent 5-HT4 receptor antagonists (

Kinase Inhibition (CMV pUL97)

Maribavir, an antiviral drug, utilizes a benzimidazole core.[2] While structurally distinct (a ribofuranosyl benzimidazole), recent SAR studies suggest that 4-position functionalization of the benzimidazole core can create specific inhibitors for kinases like CLK and DYRK by altering the hinge-binding geometry.

References

-

Resistance-Modifying Agents.[3] 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 2000.

-

Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 2008.

-

Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 1999.[4]

-

Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 2023.

-

Structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(adp-ribose) polymerase inhibitors. St. John's University Research, 2021.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid in DMSO and Water

As a Senior Application Scientist, I've structured this guide to provide a comprehensive framework for determining the solubility profile of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid. Given the limited publicly available data on this specific molecule, this document focuses on the robust experimental methodologies and theoretical considerations necessary for establishing its solubility in DMSO and water. This approach ensures scientific integrity by providing a clear pathway for researchers to generate reliable and reproducible data.

This guide provides a detailed protocol and theoretical background for characterizing the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, a critical parameter for its application in drug discovery and development.

Introduction: The Critical Role of Solubility

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, which possesses a complex heterocyclic structure, understanding its solubility in both a non-polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and a polar protic solvent like water is paramount. DMSO is a common solvent for initial compound storage and high-throughput screening, while aqueous solubility is a key determinant of a drug's bioavailability.

The molecular structure of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, featuring a benzimidazole core, a furan moiety, and a carboxylic acid group, suggests a molecule with poor aqueous solubility due to its largely hydrophobic backbone. The carboxylic acid group may provide some pH-dependent aqueous solubility.

Theoretical Considerations: Factors Governing Solubility

The solubility of a compound is governed by a delicate interplay of its physicochemical properties and those of the solvent. Key factors for 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid include:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state compound together. A higher lattice energy will necessitate more energy to break the crystal structure, leading to lower solubility.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. Favorable interactions between the solute and solvent will promote solubility.

-

pH: The carboxylic acid moiety on the benzimidazole ring means that the compound's charge state will change with pH. In acidic conditions, the compound will be neutral, while in basic conditions, it will be deprotonated to form a more soluble carboxylate salt.

-

pKa: The pKa of the carboxylic acid and the basicity of the benzimidazole nitrogen atoms will dictate the pH range over which the solubility changes.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow is recommended for characterizing the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid.

Figure 1: A generalized workflow for determining the solubility of a target compound.

-

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (solid, >95% purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

-

Purified Water (Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC-grade solvents (Acetonitrile, Methanol)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with UV detector or LC-MS

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

-

Preparation: Add an excess amount of solid 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid to a series of vials containing purified water and PBS (pH 7.4).

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Dilution: Dilute the supernatant with an appropriate mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

This method assesses the solubility of a compound upon precipitation from a DMSO stock solution, which is relevant for high-throughput screening applications.

-

Stock Solution: Prepare a high-concentration stock solution of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and mix thoroughly.

-

Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours).

-

Analysis: Measure the concentration of the compound in the solution. This can be done by direct injection onto an HPLC system or by using a plate-based nephelometry assay to detect precipitation.

Data Presentation and Interpretation

The results of the solubility assays should be presented in a clear and concise manner.

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | Equilibrium | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Equilibrium | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) from DMSO stock | Kinetic | 25 | Experimental Value | Calculated Value |

Interpretation:

-

Aqueous Solubility: The low solubility in purified water is expected due to the hydrophobic nature of the molecule. The solubility in PBS at pH 7.4 will likely be higher due to the deprotonation of the carboxylic acid.

-

Kinetic vs. Equilibrium Solubility: The kinetic solubility value may be higher than the equilibrium solubility, as the compound can exist in a supersaturated state before precipitating.

-

DMSO Solubility: While not a focus of the aqueous assays, the initial preparation of a high-concentration DMSO stock will confirm its high solubility in this solvent. If the compound does not fully dissolve at the target concentration (e.g., 10 mM), its DMSO solubility will need to be determined using the shake-flask method.

Conclusion and Further Steps

This guide outlines a comprehensive strategy for determining the solubility of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid in DMSO and water. Accurate solubility data is essential for progressing a compound through the drug discovery pipeline. If the aqueous solubility is found to be a limiting factor, further studies may include:

-

pH-Solubility Profile: A detailed investigation of solubility across a range of pH values.

-

Salt Formation: Investigating the formation of different salt forms to improve solubility and dissolution rate.

-

Formulation Strategies: Exploring enabling formulations such as amorphous solid dispersions or lipid-based formulations.

By following the protocols and considering the theoretical background presented here, researchers can generate a robust and reliable solubility profile for 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, enabling informed decisions in subsequent drug development activities.

References

-

General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Shake-Flask Method for Solubility Determination: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Kinetic Solubility Assays: Glomme, A., & März, J. (2005). High-throughput methods for the determination of solubility. In Drug Bioavailability (pp. 317-334). Wiley-VCH. [Link]

The Privileged Scaffold: 2-Substituted Benzimidazole-4-Carboxylic Acids

The following technical guide details the history, chemistry, and pharmacological evolution of 2-substituted benzimidazole-4-carboxylic acids.

A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Executive Summary & Structural Significance[1][2]

The benzimidazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

While the benzimidazole ring itself is ubiquitous, the functionalization at the C4 position (often referred to as C7 in specific tautomeric nomenclature) is chemically and biologically distinct. Unlike the C2 or C5/6 positions, which are often used for solubility or pharmacokinetic tuning, the C4-carboxylate/carboxamide moiety frequently serves as a critical pharmacophore anchor , engaging in essential hydrogen bonding networks within protein active sites.

The Tautomerism Challenge

Researchers must navigate the tautomeric ambiguity of this scaffold. In unsubstituted benzimidazoles, the N1 hydrogen is labile, making the C4 and C7 positions equivalent.

-

Nomenclature Rule: When the N1 nitrogen is substituted (e.g., alkylated), the positions are fixed. The carboxylic acid is at C4 if it is adjacent to the bridgehead carbon closer to the un-substituted nitrogen (N3).

Historical Epochs of Discovery

The utility of this scaffold emerged through two distinct waves of discovery: the academic exploration of serotonin receptors and the industrial pursuit of DNA repair inhibitors.

Epoch I: The Serotonin Connection (Late 1990s)

Key Players: López-Rodríguez et al. (Universidad Complutense, Madrid) Target: 5-HT3 and 5-HT4 Receptors.

In the late 1990s, researchers sought to improve the affinity of serotonin antagonists. The benzimidazole-4-carboxylic acid core was identified as a bioisostere of the indole-3-carboxylic acid found in tropisetron.

-

Discovery: The 4-carboxylic acid derivatives (specifically amides linked to azabicyclic rings like quinuclidine) exhibited nanomolar affinity for 5-HT3 receptors.[1]

-

Mechanism: The C4-carbonyl oxygen acts as a critical hydrogen bond acceptor, mimicking the specific spatial arrangement required for serotonin receptor recognition.

Epoch II: The PARP Revolution (Mid-2000s)

Key Players: Abbott Laboratories (now AbbVie) Target: Poly(ADP-ribose) Polymerase (PARP-1/2).

This era marked the transition of the scaffold from a receptor ligand to an enzyme inhibitor. The discovery of Veliparib (ABT-888) is the definitive case study for this scaffold.

-

Rational Design: Scientists recognized that the nicotinamide moiety of

(the PARP cofactor) binds to the enzyme via key hydrogen bonds. -

The Bioisostere: The benzimidazole-4-carboxamide unit was designed to mimic nicotinamide. The N-H of the amide acts as a donor to Gly863 , while the amide carbonyl accepts a bond from Ser904 .

-

Why 2-Substitution? While the 4-carboxamide anchored the molecule, the 2-position was exploited to optimize pharmacokinetic properties (solubility, metabolic stability) and potency, leading to the 2-methyl-pyrrolidine group found in Veliparib.

Mechanistic Logic & SAR Visualization[2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drove the evolution of this scaffold, particularly for PARP inhibition.

Caption: SAR logic flow for transforming the benzimidazole-4-carboxylic acid core into a potent PARP inhibitor via pharmacophore mimicry and auxilliary tuning.

Synthetic Methodologies

Synthesizing 2-substituted benzimidazole-4-carboxylic acids requires careful regiocontrol. Two primary routes are dominant in the literature.

Method A: The Diaminobenzoate Route (Classic)

This is the most robust method for generating the core scaffold.

-

Starting Material: 2,3-Diaminobenzoic acid (or methyl ester).

-

Cyclization: Condensation with a carboxylic acid equivalent (acid chloride, aldehyde, or orthoester).

-

Mechanism: Acid-catalyzed Phillips-Ladenburg reaction.

Method B: The Oxidative Functionalization Route

-

Starting Material: 4-Methylbenzimidazole.[1]

-

Sequence: Protection of N1

Benzylic oxidation of the 4-methyl group (using

Comparative Data: Synthetic Conditions

| Parameter | Method A (Diaminobenzoate) | Method B (Oxidation) |

| Regioselectivity | High (Pre-defined by starting material) | Moderate (Requires N-protection) |

| Step Count | Low (1-2 steps) | High (3-4 steps) |

| Yield | Typically 70-90% | Typically 40-60% |

| Scalability | Excellent (Kilogram scale) | Poor (Oxidation safety issues) |

| Key Reagents |

Detailed Experimental Protocol

Target: Synthesis of Methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate (A versatile intermediate).

Rationale: The trifluoromethyl group at C2 is a common bioisostere for lipophilic tuning, and the methyl ester allows for easy conversion to the active carboxamide.

Protocol Steps

-

Reactants: Charge a round-bottom flask with Methyl 2,3-diaminobenzoate (1.0 eq, 166 mg) and Trifluoroacetic acid (TFA) (5.0 eq). Note: TFA acts as both reagent and solvent.

-

Cyclization: Reflux the mixture at 70°C for 3–5 hours. Monitor via TLC (System: 50% EtOAc/Hexane). The diamine spot (

) should disappear, replaced by a higher -

Workup:

-

Cool reaction to room temperature.

-

Neutralize excess TFA carefully with saturated

solution (Caution: -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

.

-

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from

/Hexane to yield off-white crystals. -

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of broad amine protons and the retention of the methyl ester singlet (~3.9 ppm) and aromatic signals (7.4–8.0 ppm).

-

Future Outlook: Beyond PARP

The scaffold is currently experiencing a renaissance in Dual-Target Inhibition .

-

PARP/DHODH Inhibitors: Recent studies (2015-2024) have shown that 2-substituted benzimidazole-4-carboxylic acids can simultaneously inhibit PARP-1 and Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. This dual-action mechanism is promising for overcoming resistance in oncology.

-

Antiviral Agents: The scaffold is being explored for inhibiting viral polymerases, leveraging the same acidic/amide motif to chelate metal ions in viral active sites.

References

-

López-Rodríguez, M. L., et al. (1999). Benzimidazole Derivatives.[2][3][4][5][6][7][8][9][10][11] 2. Synthesis and Structure-Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry. Link

-

Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry. Link

-

Zhu, H., et al. (2013). Design, synthesis and biological evaluation of novel benzimidazole-4-carboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry. Link

-

Gao, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. IL311667A - Benzimidazole carboxylic acids as glp-1r agonists - Google Patents [patents.google.com]

- 10. NR4A3: A Key Nuclear Receptor in Vascular Biology, Cardiovascular Remodeling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the Furan Ring in the Pharmacophore of Benzimidazole Carboxylic Acids

[2]

Executive Summary

The fusion of a benzimidazole carboxylic acid core with a furan moiety represents a classic exercise in bioisosteric replacement and pharmacophore refinement. While the benzimidazole scaffold serves as a privileged structure mimicking purine nucleotides, the introduction of a furan ring at the C-2 position creates a distinct electronic and steric profile compared to its phenyl analogues.

This guide analyzes the dual nature of the furan ring in this context:

-

Pharmacological Enhancer: It acts as a

-excessive bioisostere that improves water solubility and offers a unique hydrogen-bond acceptor motif. -

Structural Alert: It introduces a metabolic liability via cytochrome P450-mediated bioactivation, necessitating careful substitution strategies to mitigate hepatotoxicity.

Structural Biology & Medicinal Chemistry[3][4]

The Pharmacophore Triad

The pharmacophore of furan-substituted benzimidazole carboxylic acids relies on a cooperative triad of molecular features.

| Moiety | Position | Physicochemical Role | Biological Interaction |

| Benzimidazole Core | Scaffold | Planar, aromatic system. | |

| Carboxylic Acid | C-5 / C-6 | Ionizable group ( | Forms crucial salt bridges with cationic residues (Arg, Lys). Enhances aqueous solubility. |

| Furan Ring | C-2 | Bioisostere for Phenyl. Offers reduced lipophilicity ( |

Furan vs. Phenyl: The Bioisosteric Shift

Replacing a phenyl ring with a furan ring at the C-2 position is not merely a space-filling modification; it fundamentally alters the electronic landscape of the ligand.

-

Electronic Density: Furan is an electron-rich (

-excessive) 5-membered ring. This increases the electron density transferred to the benzimidazole system via conjugation, potentially strengthening -

Hydrogen Bonding: Unlike phenyl, the furan oxygen possesses two lone pairs. In specific binding modes (e.g., DNA minor groove binding or kinase pockets), this oxygen can serve as a hydrogen bond acceptor, anchoring the molecule in a specific orientation.

-

Steric Profile: The furan ring is physically smaller than a phenyl ring. This allows the molecule to fit into tighter hydrophobic pockets where a phenyl group might experience steric clash.

Metabolic Liability: The Furan "Structural Alert"

Critical Note for Drug Design: While the furan ring enhances potency, it is a known structural alert (toxicophore).[2]

Mechanism of Toxicity

The furan ring is susceptible to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).[2] The oxidation of the furan ring leads to the formation of a reactive cis-enedione (or epoxide intermediate), which is a potent electrophile.[2][3]

-

Bioactivation: CYP450 oxidizes the furan.[2]

-

Electrophile Formation: Ring opening generates cis-2-butene-1,4-dial.

-

Covalent Binding: This Michael acceptor reacts with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity or carcinogenesis.

Mitigation Strategy: To retain the furan pharmacophore while reducing toxicity, medicinal chemists often substitute the furan ring (e.g., with electron-withdrawing groups) to destabilize the radical cation intermediate or block the metabolic oxidation site.

Visualization: Metabolic Activation Pathway

Caption: Mechanism of furan bioactivation leading to potential toxicity vs. detoxification.

Therapeutic Applications & Case Studies

Antimicrobial Agents (DNA Binding)

Benzimidazole carboxylic acids substituted with furan are extensively studied as DNA-binding agents. The planar benzimidazole intercalates between base pairs, while the furan ring sits in the minor groove.

-

Role of Acid: The carboxylic acid at C-5 ensures solubility and electrostatic attraction to the phosphate backbone.

-

Role of Furan: The furan oxygen can form H-bonds with the amino groups of guanine bases in the minor groove, providing sequence specificity.

Angiotensin II Receptor Antagonists

In the development of "sartans" (AT1 blockers), 2-substituted benzimidazoles are common. While biphenyl-tetrazole is the standard, furan derivatives have been explored to modulate lipophilicity.

-

Observation: Furan analogues often show higher oral bioavailability due to lower LogP compared to biphenyls, but shorter half-lives due to rapid metabolism.

Experimental Protocols

Synthesis: Oxidative Condensation

This protocol describes the synthesis of 2-(furan-2-yl)-1H-benzimidazole-5-carboxylic acid .

Reaction Scheme: 3,4-Diaminobenzoic acid + Furfural --(Oxidant)--> Product

Reagents:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

Furan-2-carboxaldehyde (Furfural) (1.0 eq)

-

Sodium Metabisulfite (

) (Catalyst/Oxidant) -

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3,4-diaminobenzoic acid in 20 mL of ethanol/water mixture.

-

Addition: Add 10 mmol of furfural dropwise under stirring.

-

Catalysis: Add 1.5 eq of Sodium Metabisulfite.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -

Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Filtration: Filter the resulting precipitate.

-

Purification: Recrystallize from hot ethanol to yield the pure product.

Visualization: SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) comparison between Furan and Phenyl substitutions.

References

-

Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Tonelli, M., et al. (2010). Benzimidazole derivatives as novel antiviral agents: SAR and biological evaluation. Bioorganic & Medicinal Chemistry. Link

-

Bansal, Y., & Silakram, O. (2014). A review on medicinal importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (2025).[1] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Link

Methodological & Application

Step-by-step synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Application Note: Green Synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Executive Summary

This application note details the optimized synthesis of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid , a critical pharmacophore in the development of PARP inhibitors and anti-infective agents.

Unlike traditional methods utilizing harsh oxidative conditions (e.g., nitrobenzene reflux) or expensive coupling reagents (e.g., HATU), this protocol employs a sodium metabisulfite (

-

Regiocontrol: Utilization of 2,3-diaminobenzoic acid ensures the formation of the 4-carboxylic acid isomer.

-

Green Chemistry: Uses ethanol/water as the solvent system, eliminating halogenated waste.

-

Process Efficiency: A one-pot condensation and oxidative cyclization reduces step count and isolation losses.

Chemical Strategy & Retrosynthesis

The target molecule is constructed via the condensation of a 1,2-diamine with an aromatic aldehyde.[1] The retrosynthetic disconnection at the C2-N bonds reveals two key precursors.

Critical Regiochemistry Note: To achieve the carboxylic acid at the C4 position (per IUPAC numbering for benzimidazoles), the starting material must be 2,3-diaminobenzoic acid .

-

Contrast: Using 3,4-diaminobenzoic acid would yield the 5-carboxylic acid isomer.

Reaction Pathway:

-

Activation: Furan-2-carbaldehyde reacts with sodium metabisulfite to form a water-soluble bisulfite adduct.

-

Condensation: The nucleophilic diamine attacks the adduct.

-

Cyclization: Intramolecular ring closure followed by oxidation (driven by the sulfite/bisulfite equilibrium) yields the aromatic benzimidazole.

Figure 1: Retrosynthetic Logic

Caption: Retrosynthetic breakdown identifying 2,3-diaminobenzoic acid as the regiochemical anchor.

Detailed Experimental Protocol

Safety Warning: Furfural is toxic and a skin irritant. Sodium metabisulfite releases

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity | Role |

| 2,3-Diaminobenzoic acid | 152.15 | 1.0 | 1.52 g | Core Scaffold |

| Furan-2-carbaldehyde | 96.08 | 1.1 | 1.06 g (0.91 mL) | Electrophile |

| Sodium Metabisulfite | 190.11 | 1.2 | 2.28 g | Oxidant/Promoter |

| Ethanol (95%) | - | - | 30 mL | Solvent |

| Water (Deionized) | - | - | 10 mL | Co-solvent |

Step-by-Step Methodology

Step 1: Formation of Bisulfite Adduct

-

In a 100 mL round-bottom flask (RBF), dissolve Sodium Metabisulfite (2.28 g) in Water (10 mL).

-

Add Furan-2-carbaldehyde (1.06 g) dropwise with vigorous stirring.

-

Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 15 minutes until a clear homogenous solution or a white precipitate (the adduct) forms.

Step 2: Condensation [4] 4. Add 2,3-Diaminobenzoic acid (1.52 g) to the flask. 5. Add Ethanol (30 mL) to the mixture. 6. Equip the flask with a reflux condenser.

Step 3: Reaction & Cyclization 7. Heat the reaction mixture to Reflux (approx. 80°C) . 8. Maintain reflux for 4–6 hours .

- Monitoring: Check progress via TLC (System: Ethyl Acetate:Methanol 9:1). The starting diamine spot should disappear, and a fluorescent blue/green spot (Benzimidazole) should appear.

Step 4: Workup & Isolation 9. Cool the reaction mixture to RT. 10. Pour the mixture into Ice-Cold Water (100 mL). 11. The product may precipitate as a carboxylate salt or free acid depending on pH. 12. Acidification: Adjust pH to ~4–5 using 1M HCl to ensure the carboxylic acid is fully protonated and precipitates. 13. Stir for 30 minutes in an ice bath. 14. Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

Step 5: Purification 15. Recrystallization: Dissolve the crude solid in hot Ethanol (or DMF if solubility is low). Filter hot to remove inorganic salts. Cool to crystallize. 16. Dry in a vacuum oven at 60°C for 12 hours.

Process Control & Troubleshooting

This reaction relies on the in situ generation of the bisulfite adduct. The following logic diagram illustrates the critical decision points during the synthesis.

Figure 2: Experimental Workflow & Troubleshooting Logic

Caption: Decision tree for reaction monitoring, ensuring complete conversion before workup.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Product soluble in water as carboxylate salt. | Ensure pH is adjusted to ~4 (isoelectric point vicinity) using HCl. |

| Incomplete Conversion | Bisulfite adduct failed to form properly. | Ensure Step 1 is stirred long enough; use fresh |

| Dark/Tar Product | Oxidation of diamine by air before cyclization. | Ensure inert atmosphere ( |

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral parameters.

-

Physical State: Off-white to pale yellow solid.

-

Melting Point: >250°C (decomposition expected).

-

MS (ESI): Calculated

; Expected

Expected

- 13.0–13.5 (br s, 1H, -COOH/NH).

- 8.0–8.1 (d, 1H, Benzimidazole Ar-H).

- 7.8–7.9 (d, 1H, Benzimidazole Ar-H).[5]

- 7.9 (s, 1H, Furan H-5).

- 7.3–7.4 (t, 1H, Benzimidazole Ar-H).

- 7.2 (d, 1H, Furan H-3).

- 6.7 (m, 1H, Furan H-4).

References

-

Ridley, S. et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles." Heterocycles. Link

-

Laha, J. K. et al. (2022). "Benzimidazole Synthesis via Oxidative Cyclization." Journal of Organic Chemistry. Link

-

Parmar, T. H. et al. (2018).[5] "Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1H-benzo[d]imidazole derivatives." Arkivoc. Link

-

Bahrami, K. et al. (2007). "A simple and efficient procedure for the synthesis of substituted benzimidazoles."[1][6][7][8] Synthesis. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. rsc.org [rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Benzimidazole synthesis [organic-chemistry.org]

Application Note: Amide Coupling of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid . This scaffold, sharing structural homology with PARP inhibitors (e.g., Veliparib analogs) and various kinase inhibitors, presents specific synthetic challenges due to the steric hindrance at the C4 position and the acid-sensitivity of the furan moiety.

Executive Summary & Chemical Analysis

Compound: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid CAS (Analogous): 1256795-97-3 (Generic benzimidazole-4-carboxylic acid core) Target Reaction: Amide bond formation with primary/secondary amines.

Structural Challenges

-

Steric Hindrance (C4 Position): The carboxylic acid at position 4 is sterically crowded by the adjacent bridgehead nitrogen (N3) and the C5 proton. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion.

-

Furan Moiety Sensitivity: The furan ring is electron-rich and acid-sensitive. Harsh acid chloride generation (e.g., refluxing SOCl₂) can lead to polymerization or furan ring-opening.

-

Solubility: The benzimidazole core is planar and capable of strong

-stacking and hydrogen bonding (donor/acceptor), often leading to poor solubility in DCM or THF. Polar aprotic solvents (DMF, NMP, DMSO) are required.

Strategic Recommendations

| Feature | Implication | Recommended Solution |

| C4 Sterics | Slow nucleophilic attack | Use HATU or T3P (Propylphosphonic anhydride) for rapid activation. |

| Furan Ring | Acid instability | Avoid refluxing thionyl chloride. Use Oxalyl Chloride/DMF at 0°C or neutral coupling agents. |

| Benzimidazole NH | Amphoteric nature | Ensure excess base (DIEA/NMM) is used to neutralize the zwitterionic form, but avoid alkylating conditions. |

Experimental Workflows (Graphviz)

The following logic flow illustrates the decision-making process for selecting the optimal coupling protocol based on amine reactivity and scale.

Caption: Decision matrix for amide coupling of benzimidazole-4-carboxylic acids based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Gold Standard)

Best for: Small scale discovery chemistry, hindered amines, and ensuring high conversion.

Reagents:

-

Acid: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Procedure:

-

Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Note: If the solution is cloudy, mild sonication is permitted.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated At-ester.

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: If reaction stalls (<50% conversion after 4h), heat to 50°C. Do not exceed 60°C to prevent furan decomposition.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

-

Critical: Avoid strong acid washes (e.g., 1M HCl) which may open the furan ring. Use 5% Citric acid or 0.5M NaH₂PO₄ if acidic wash is necessary to remove excess amine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: T3P (Propylphosphonic Anhydride) Method

Best for: Scale-up (>1g), easy workup, and lower toxicity.

Reagents:

-

Acid (1.0 equiv)[2]

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (add minimal DMF if solubility is poor).

Procedure:

-

Slurry: Suspend the carboxylic acid and amine in EtOAc (0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv).

-

Coupling: Add T3P solution dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–12 hours. T3P reactions are often cleaner but slower than HATU.

-

Workup: The byproduct of T3P is water-soluble. Simply wash the organic layer with water, NaHCO₃, and brine.

Protocol C: Acid Chloride via Oxalyl Chloride

Best for: Non-nucleophilic anilines or when coupling agents fail.

Procedure:

-

Suspend acid (1.0 equiv) in anhydrous DCM (or DCM/THF mixture).

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

-

Stir at RT for 1-2 hours until the suspension clears (indicating acid chloride formation).

-

Concentrate in vacuo to remove excess oxalyl chloride (do not heat above 30°C).

-

Redissolve the crude acid chloride in DCM/THF and add to a solution of Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Troubleshooting Guide: The "Benzimidazole Challenge"

| Observation | Root Cause | Corrective Action |

| Low Solubility | Benzimidazole H-bonding network. | Switch solvent to NMP or DMAc . Use LiCl (5 equiv) to break H-bond aggregates (pseudo-proline effect). |

| Incomplete Conversion | Steric bulk at C4 position. | Switch to HATU or PyBOP . Increase temperature to 50°C. Use microwave irradiation (80°C, 10 min). |

| Black Tar / Decomposition | Furan ring opening via acid. | Avoid Thionyl Chloride . Ensure workup pH > 4. Avoid heating >80°C. |

| N-Acylation Side Product | Acylation of Benzimidazole NH. | This is reversible. Treat crude mixture with MeOH/K₂CO₃ or ammonia in MeOH to cleave the labile imidazole-N-amide while keeping the C4-amide intact. |

References

-

Benzimidazole-4-carboxamides as 5-HT4 Antagonists: Lopez-Rodriguez, M. L., et al.[3] "Benzimidazole derivatives.[2][4][5][6][7][8][9][10][11] Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists."[3] Bioorganic & Medicinal Chemistry, 1999.

-

Amide Coupling Reagent Guide: Valeur, E., & Bradley, M.[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Furan Stability in Synthesis: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews, 2005. (Context on furan acid sensitivity).

-

T3P Application Note: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | C16H12N2O2 | CID 650866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-benzimidazole-4-carboxylic acid | C8H6N2O2 | CID 2771758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. ijrpc.com [ijrpc.com]

Preparation of ester derivatives from 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Application Note: Strategic Synthesis and Optimization of Ester Derivatives from 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Executive Summary & Chemo-Structural Analysis

The Molecule: 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a privileged scaffold bridging the pharmacophores of benzimidazoles (anthelmintic, anticancer, PARP inhibitors) and furans (antimicrobial). The presence of the carboxylic acid at the C4 position provides a critical handle for modulating lipophilicity and bioavailability via esterification.

The Challenge: Synthesizing esters of this specific substrate presents two competing chemo-selectivity challenges that defeat standard "textbook" protocols:

-

Furan Acid-Lability: The furan ring is electron-rich and prone to acid-catalyzed ring opening (resinification) and polymerization under harsh aqueous acidic conditions (e.g., prolonged reflux in

). -

Amphoteric Interference (N-Alkylation Risk): The benzimidazole core contains a basic imidazole nitrogen (

) and an acidic pyrrole-like nitrogen (

The Solution: This guide prioritizes anhydrous activation methods. By converting the carboxylic acid to an acyl chloride or using carbodiimide coupling, we bypass the thermodynamic barriers of Fischer esterification and avoid the side-reactions associated with strong aqueous mineral acids.

Strategic Reaction Pathways (Logic Flow)

The following decision tree illustrates the selection of the optimal synthetic route based on the desired ester moiety and scale.

Figure 1: Strategic decision tree for esterification. Method A is the industrial workhorse; Method B is for high-value derivatives; Method C is deprecated due to furan instability.

Detailed Protocols

Protocol A: The "Workhorse" Method (Thionyl Chloride Activation)

Best for: Methyl, Ethyl, Isopropyl esters. High throughput, scalable.

Mechanism:

Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride. The byproducts (

Reagents:

-

Substrate: 1.0 eq (e.g., 1.0 g)

-

Thionyl Chloride (

): 5.0 eq (Excess acts as solvent/desiccant) -

Alcohol (MeOH/EtOH): Excess (Solvent)

-

Catalytic DMF: 2-3 drops

Step-by-Step Procedure:

-

Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a condenser and drying tube (

), suspend the carboxylic acid (1.0 g) in anhydrous -

Catalysis: Add 2 drops of anhydrous DMF. (This forms the Vilsmeier-Haack reagent in situ, rapidly catalyzing acid chloride formation).

-

Reflux: Heat to gentle reflux (

C) for 2 hours. The suspension should clear as the acid chloride forms.-

Critical Check: Monitor gas evolution. Once cessation occurs, reaction is likely complete.

-

-

Evaporation: Remove excess

under reduced pressure (Rotavap). Do not overheat. Co-evaporate with dry toluene ( -

Esterification: Re-dissolve the residue (crude acid chloride) in anhydrous DCM (10 mL). Cool to

C. -

Addition: Add the target alcohol (e.g., Methanol, 10 eq) dropwise. Optionally add

(1.1 eq) to scavenge HCl if the furan proves ultra-sensitive in your specific derivative. -

Workup: Stir at Room Temp (RT) for 4 hours. Quench with sat.

. Extract with EtOAc.[1] Wash organic layer with Brine. Dry over

Protocol B: The "Precision" Method (Steglich Coupling)

Best for: Complex alcohols, chiral esters, or if the furan ring shows degradation in Method A.

Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylate to an O-acylisourea intermediate, which is then displaced by the alcohol. DMAP acts as an acyl-transfer catalyst. This proceeds at neutral pH and RT.

Reagents:

-

Substrate: 1.0 eq

-

Alcohol (

): 1.2 eq -

EDC

HCl: 1.5 eq -

DMAP: 0.1 eq (Catalytic)

-

Solvent: Anhydrous DCM or DMF

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (1.0 eq) and the Target Alcohol (1.2 eq) in anhydrous DMF (Concentration ~0.2 M).

-

Catalyst: Add DMAP (0.1 eq) and stir for 5 minutes under Nitrogen.

-

Coupling: Cool to

C. Add EDC -

Reaction: Allow to warm to RT naturally. Stir for 12-18 hours.

-

Workup (Crucial for DMF removal): Dilute with EtOAc (

reaction volume). Wash sequentially with:-

5% Citric Acid (removes DMAP/EDC urea)

-

Water (

to remove DMF) -

Sat.

-

Brine

-

-

Purification: Flash chromatography is usually required to separate the ester from N-acyl urea side products (though EDC ureas are water soluble, traces often remain).

Comparative Data & Troubleshooting

| Feature | Method A (Acid Chloride) | Method B (Coupling) | Method C (Fischer) |

| Yield | High (85-95%) | Moderate (60-80%) | Low-Variable |

| Furan Integrity | Good (Anhydrous conditions) | Excellent (Neutral pH) | Poor (Acid hydrolysis risk) |

| N-Alkylation Risk | None (Acidic media protects N) | Low (Neutral pH) | None |

| Purification | Crystallization often sufficient | Column Chromatography required | Extraction |

| Cost | Low | High (EDC is expensive) | Very Low |

Critical Control Point: N-Alkylation vs. Esterification

-

Observation: If you attempt to synthesize the ester using Alkyl Halide +

in DMF, you will likely observe two spots on TLC. -

Cause: The benzimidazole -NH- is deprotonated and competes with the carboxylate.

-

Correction: Stick to Method A or B. If you must use alkyl halides, you must protect the benzimidazole nitrogen (e.g., with Boc or Trityl) first.

Analytical Validation (Self-Validating System)

To confirm the successful formation of the ester and the integrity of the furan ring, look for these specific NMR signals:

-

The "Furan Survival" Check (

NMR):-

Look for the characteristic furan protons: A doublet at

ppm (H5), a doublet at -

Failure Mode: Disappearance or broadening of these peaks indicates acid-catalyzed ring opening.

-

-

The Ester Confirmation:

-

Methyl Ester: Sharp singlet at

ppm (3H). -

Ethyl Ester: Quartet at

ppm (2H) and Triplet at -

IR Spectroscopy: Shift of the Carbonyl stretch from

cm

-

References

-

Biomedical Importance of Benzimidazoles

- Title: Benzimidazole derivatives: A review of their medicinal significance.

- Source:International Journal of Chemical and Technical Research.

- Relevance: Establishes the pharmacophore value of position 4 modific

-

Furan Acid Sensitivity

- Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

- Source:J. Phys. Chem. A.

- Relevance: Mechanistic grounding for avoiding aqueous Fischer esterific

-

Benzimidazole Esterification Protocols

-

Title: Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.[2]

- Source:Asian Journal of Chemistry.

- Relevance: Discusses alternative condensation str

-

-

Coupling Reagent Methodology

-

Title: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3]

- Source:Organic Letters.

- Relevance: Validates the use of carbodiimide/imidazole based activation for sensitive substr

-

Sources

Solid-phase synthesis techniques for benzimidazole-4-carboxylic acid libraries

Application Note: High-Throughput Solid-Phase Synthesis of Benzimidazole-4-Carboxylic Acid Libraries

Executive Summary & Strategic Rationale

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Candesartan) to PARP inhibitors and antivirals. While the 5- and 6-substituted benzimidazoles are synthetically accessible via standard 4-substituted-1,2-diaminobenzene precursors, the benzimidazole-4-carboxylic acid isomer offers a unique vector for solubility modulation and target engagement (particularly in kinase and GPCR pockets). However, it remains underrepresented in commercial libraries due to the steric crowding and regiochemical challenges associated with its synthesis.

This guide details a robust, self-validating Solid-Phase Organic Synthesis (SPOS) protocol for generating benzimidazole-4-carboxylic acid libraries. By immobilizing the scaffold via the carboxylate, we utilize the resin not just as a handle, but as a protecting group for the C4-acid, enabling aggressive cyclization conditions that would otherwise cause side reactions in solution phase.

Strategic Synthetic Planning

The Regiochemical Imperative

The critical differentiator in this protocol is the starting material. To achieve the 4-carboxylic acid geometry, one must utilize 3-fluoro-2-nitrobenzoic acid .

-

Position 1 (COOH): Attachment point to Resin (becomes C4 in benzimidazole).

-

Position 2 (

): Latent amine for cyclization. -

Position 3 (F): Electrophile for

diversity introduction (

Resin Selection

-

Wang Resin: Recommended for generating the free carboxylic acid upon cleavage (TFA).

-

Rink Amide Resin: Use if the final library requires a C4-carboxamide (often preferred for hydrogen bond donor/acceptor modulation).

-

Selection for this Protocol:Wang Resin (High loading capacity, ester linkage stability during basic

).

Synthetic Workflow Visualization

Figure 1: Strategic workflow for the solid-phase synthesis of benzimidazole-4-carboxylic acid derivatives via the 3-fluoro-2-nitrobenzoic acid route.

Detailed Experimental Protocols

Phase 1: Scaffold Immobilization (Resin Loading)

Objective: Anchor the 3-fluoro-2-nitrobenzoic acid to Wang resin via an ester linkage.

Reagents:

-

Wang Resin (1.0–1.2 mmol/g loading)

-

3-Fluoro-2-nitrobenzoic acid (3.0 equiv)

-

Diisopropylcarbodiimide (DIC) (3.0 equiv)[1]

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: DCM/DMF (9:1 v/v)[1]

Protocol:

-

Swelling: Place Wang resin (1.0 g) in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

-

Activation: Dissolve 3-fluoro-2-nitrobenzoic acid and DIC in DCM/DMF. Stir for 5 min to form the O-acylisourea.

-

Coupling: Add the activated mixture to the resin, followed by catalytic DMAP.

-

Incubation: Agitate at room temperature (RT) for 16 hours.

-

Washing: Drain and wash with DMF (

mL), DCM ( -

Validation: Perform a quantitative Fmoc-test (if using a spacer) or simply check IR for ester carbonyl stretch (

). Note: Standard colorimetric tests are difficult here due to the nitro group; gravimetric loading calculation is recommended.

Phase 2: Diversity Introduction ( )

Objective: Introduce the first diversity point by displacing the activated fluorine.

Reagents:

-

Primary Amine (

) (5.0 equiv) -

Diisopropylethylamine (DIEA) (10.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Protocol:

-

Preparation: Suspend the loaded resin in NMP.

-

Displacement: Add the amine and DIEA.

-

Reaction: Heat at

for 12–16 hours. Critical Insight: The 3-fluoro position is activated by the ortho-nitro and ortho-carboxylate (ester) groups. However, steric bulk from the resin backbone can slow this reaction; heating is essential. -

Washing: Wash extensively with DMF (

) to remove excess amine (crucial to prevent side reactions in the next step).

Phase 3: Nitro Reduction

Objective: Unmask the aniline to generate the ortho-phenylenediamine precursor.

Reagents:

- (2.0 M solution in DMF)

-

Alternative: Sodium dithionite (

) if tin contamination is a concern (though Sn is standard for SPOS).

Protocol:

-

Reaction: Treat the resin with the

solution. -

Incubation: Agitate at RT for 16 hours.

-

Washing (Critical): Wash with DMF (

), then DMF/Water (1:1) to remove tin salts, then THF (to dry). -

Validation: A small aliquot can be cleaved and analyzed by LCMS. The mass should shift by

Da (

Phase 4: Oxidative Cyclization ( )

Objective: Construct the imidazole ring using an aldehyde and an oxidant.[2][3][4] This method is preferred over carboxylic acid coupling because aldehydes are more commercially available and the reaction proceeds under milder conditions than acid-catalyzed dehydration.

Reagents:

-

Aldehyde (

) (5.0 equiv) -

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) or

/ Air. -

Solvent: DMF or DMSO.

Protocol:

-

Imine Formation: Treat the resin-bound diamine with the aldehyde in DMF for 4 hours at RT. (Formation of the Schiff base).

-

Oxidation: Add DDQ directly to the suspension.

-

Incubation: Agitate for 4–8 hours at RT.

-

Mechanism: The Schiff base undergoes oxidative ring closure to form the benzimidazole.

-

Washing: Wash thoroughly with DMF (

) and DCM (

Phase 5: Cleavage & Isolation

Protocol:

-

Cleavage Cocktail: TFA/DCM (1:1 v/v).

-

Reaction: Treat resin for 1 hour at RT.

-

Collection: Filter the filtrate. Wash resin with DCM. Combine filtrates.

-

Work-up: Evaporate volatiles under

stream or SpeedVac. -

Purification: The crude product is usually

pure.[5] Final purification via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Data Presentation & Troubleshooting

Table 1: Representative Yields & Optimization Data

| Entry | R1 (Amine) | R2 (Aldehyde) | Method (Cyclization) | Purity (LCMS) | Yield (%) |

| 1 | Benzylamine | Benzaldehyde | DDQ / DMF | 92% | 88% |

| 2 | Isopropylamine | 4-Cl-Benzaldehyde | DDQ / DMF | 89% | 82% |

| 3 | Morpholine | Benzaldehyde | Failed ( | N/A | <5% |

| 4 | Benzylamine | Butyraldehyde | Nitrobenzene ( | 75% | 60% |

| 5 | Aniline | Benzaldehyde | DDQ / DMF | 85% | 70% |

Troubleshooting Notes:

-

Entry 3 Failure: Secondary amines (like morpholine) are often too sterically hindered to perform the

displacement on the crowded 3-fluoro-2-nitrobenzoic acid scaffold on solid phase. Recommendation: Stick to primary amines for -

Cyclization Efficiency: DDQ (oxidative) is superior to thermal cyclization (Entry 4) for this scaffold, likely due to the prevention of on-resin aggregation.

References

-

Hermann, T. (2003). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters. (Demonstrates the 4-fluoro-3-nitrobenzoic acid route; adapted here for the 3-fluoro isomer).

-

Akamatsu, H., et al. (2002). "New efficient route for solid-phase synthesis of benzimidazole derivatives." Journal of Combinatorial Chemistry. (Validates oxidative cyclization protocols).

- Mazurov, A. (2000). "Solid-phase synthesis of 2-substituted benzimidazoles via cyclization of o-phenylenediamines with carboxylic acids." Molecules. (General conditions).

- Tumey, L.N., et al. (2008). "Solid-phase synthesis of benzimidazole-4-carboxamides." Bioorganic & Medicinal Chemistry Letters. (Specific reference for the 4-substituted geometry).

- Vik, A., et al. (2007). "Solid-phase synthesis of benzimidazoles from immobilized 2-fluoro-nitrobenzenes." Tetrahedron.

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Designing kinase inhibitors using the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid scaffold

Focus: The 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid Scaffold

Abstract

This application note provides a comprehensive guide for medicinal chemists and pharmacologists utilizing the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid scaffold in the development of ATP-competitive kinase inhibitors. Benzimidazoles represent a "privileged structure" in drug discovery due to their ability to mimic purine bases.[1] This guide details the rational design principles (SAR), a validated synthetic protocol, and a robust biochemical screening workflow using the ADP-Glo™ platform.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The success of the benzimidazole scaffold in kinase inhibition stems from its ability to form key hydrogen bonds within the ATP-binding pocket. The specific substitution pattern of the 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid offers unique vectors for optimization.

1.1 Binding Hypothesis[2]

-

Hinge Binding (The Core): The N1/N3 atoms of the imidazole ring typically function as the primary hinge binder, accepting and donating hydrogen bonds to the backbone residues (often the "gatekeeper" residue region) of the kinase.

-

Hydrophobic Interactions (The Furan): The furan ring at the C2 position is a rigid, aromatic moiety. In many kinase crystal structures, C2-substituents orient towards the hydrophobic pocket I or II, displacing water and increasing affinity via Van der Waals interactions.

-

Solvent Exposure (The C4-Carboxyl): The carboxylic acid at position C4 is sterically positioned to point towards the solvent front. This is the critical "exit vector." Unmodified acids often suffer from poor cell permeability; therefore, this group serves as an ideal handle for amide coupling to solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.

1.2 SAR Visualization

The following diagram illustrates the strategic design logic for this scaffold.

Figure 1: Structural logic of the benzimidazole scaffold.[2][3] The C4-COOH serves as a modifiable handle for physicochemical optimization.

Part 2: Synthetic Protocol

Objective: Synthesis of 2-(furan-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid.

Principle: Oxidative condensation of 2,3-diaminobenzoic acid with furfural using sodium metabisulfite (

2.1 Materials

-

Reagents: 2,3-Diaminobenzoic acid (CAS: 604-59-1), 2-Furaldehyde (Furfural), Sodium metabisulfite (

), DMF (Dimethylformamide), Ethanol. -

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator.

2.2 Step-by-Step Procedure

-

Preparation: Dissolve 2,3-diaminobenzoic acid (1.0 eq, 5 mmol) in DMF/Ethanol (1:3 ratio, 20 mL).

-

Addition: Add 2-furaldehyde (1.1 eq, 5.5 mmol) to the solution. Stir at room temperature for 10 minutes.

-

Oxidant Addition: Add sodium metabisulfite (1.2 eq, 6 mmol) dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The diamine spot should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL). A precipitate should form.

-

If no precipitate forms, adjust pH to ~4-5 using dilute HCl.

-

-

Purification: Filter the solid, wash with cold water and diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol/Water.

2.3 Synthetic Pathway Diagram

Figure 2: Oxidative condensation pathway for the synthesis of the target scaffold.

Part 3: Biochemical Validation (ADP-Glo™ Assay)

Objective: Determine the

3.1 Assay Logic

-

Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP. -

Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[4][5][6][7]

-

Detection: Add Kinase Detection Reagent to convert ADP back to ATP and generate luciferase signal.[4][5][6][7][8]

3.2 Protocol Steps

-

Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (final DMSO 4%).

-

Reaction Assembly (384-well plate):

-

Add 2 µL of Kinase enzyme (optimized concentration, e.g., 2 ng/µL).

-

Add 1 µL of Inhibitor (or vehicle control). Incubate 10 min at RT.

-

Add 2 µL of ATP/Substrate mix (ATP at

).

-

-

Incubation: Incubate at RT for 60 minutes.

-

Signal Development:

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

3.3 Data Analysis

Calculate % Inhibition using the formula:

Part 4: Data Presentation & Quality Control

To ensure assay validity, the following controls must be included in every run.

| Parameter | Acceptance Criteria | Purpose |

| Z-Factor (Z') | Measures assay robustness and separation between signal and background.[7] | |

| Signal-to-Background (S/B) | Ensures the enzyme is active and the detection window is sufficient. | |

| Reference Inhibitor | Within 3-fold of historic | Validates that the enzyme sensitivity has not drifted. |

| DMSO Tolerance | Ensures the solvent does not inhibit the kinase. |

References

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. [Link]

- Zhang, L., et al. (2016). Design and synthesis of 2-substituted-benzimidazole-4-carboxylic acid derivatives. Journal of Medicinal Chemistry. (General reference for scaffold synthesis logic).

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Sources

Application Notes and Protocols for the Integration of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic Acid into Peptidomimetic Scaffolds

Introduction: Expanding the Chemical Diversity of Peptidomimetics with Furan-Benzimidazole Moieties

Peptidomimetics are a pivotal class of molecules in contemporary drug discovery, engineered to emulate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of rigid, heterocyclic scaffolds is a well-established strategy to impart favorable conformational constraints and to introduce novel pharmacophoric features. This guide provides detailed protocols and expert insights for the incorporation of a unique heterocyclic building block, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, into peptidomimetic structures. This particular scaffold is of significant interest as it combines the established bioactivity of the benzimidazole nucleus with the versatile chemical nature of the furan ring, offering a rich platform for generating novel therapeutic leads.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive workflow, from the synthesis of the core building block to its strategic incorporation into peptide chains using both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Part 1: Synthesis of the Core Building Block: 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

A reliable supply of the core heterocyclic building block is the essential first step. The synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be efficiently achieved through the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.

Caption: Synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid.

Protocol 1: Synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

| Reagent | MW | Equivalents | Amount |

| 3,4-Diaminobenzoic acid | 152.15 g/mol | 1.0 | 1.52 g |

| Furan-2-carbaldehyde | 96.08 g/mol | 1.1 | 1.06 g |

| Sodium metabisulfite (Na₂S₂O₅) | 190.11 g/mol | 1.2 | 2.28 g |

| Ethanol | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and ethanol (50 mL).

-

Stir the suspension and add furan-2-carbaldehyde (1.06 g, 11 mmol).

-

Add sodium metabisulfite (2.28 g, 12 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to yield 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Strategic N-Protection of the Benzimidazole Moiety

The benzimidazole ring contains an acidic N-H proton. During peptide synthesis, this nitrogen can be nucleophilic and potentially lead to side reactions, such as acylation, during the coupling steps. While in some cases, proceeding without protection may be acceptable, particularly if the N-H is not highly reactive, protection of the benzimidazole nitrogen is recommended to ensure a cleaner synthesis and higher yields of the desired peptidomimetic. The choice of protecting group is critical and depends on the overall SPPS strategy (Fmoc or Boc).

Caption: Orthogonal protecting group strategies for Fmoc and Boc-SPPS.

N-Protection for Fmoc-Based SPPS

In Fmoc-based SPPS, the N-terminal Fmoc group is removed with a base (typically piperidine). Therefore, an acid-labile protecting group is required for the benzimidazole nitrogen to ensure orthogonality.[4][5] Trityl (Trt) and Methoxytrityl (Mmt) groups are excellent candidates as they are readily cleaved during the final trifluoroacetic acid (TFA) cleavage step but are stable to piperidine.

Recommendation: N-Trityl protection is recommended for its reliability and commercial availability of the protecting group reagent.

N-Protection for Boc-Based SPPS

Boc-based SPPS utilizes a moderately strong acid (TFA) for the removal of the N-terminal Boc group, while final cleavage and side-chain deprotection are performed with a strong acid like hydrofluoric acid (HF).[6][7] Therefore, a protecting group that is stable to TFA but cleaved by HF is required. The p-toluenesulfonyl (Tos) group is a suitable choice for this purpose.

Recommendation: N-Tosyl protection provides robust protection during the Boc-SPPS cycles.

Part 3: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis

The following sections provide detailed protocols for the incorporation of the (protected) 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid into a growing peptide chain on a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol assumes the use of a Wang resin for the synthesis of a C-terminal carboxylic acid peptidomimetic and HATU as the coupling agent, which is highly efficient for coupling hindered amino acids.[8][9][10]

Protocol 2: Fmoc-SPPS Incorporation

-

Resin Preparation: Swell the Fmoc-amino acid-loaded Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Coupling of the Building Block:

-

In a separate vial, pre-activate the N-Trityl-2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (1.5 eq) with HATU (1.45 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF for 5-10 minutes.

-

Add the activated building block solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptidomimetic by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

-

Dry the crude product under vacuum.

-

Boc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the incorporation using a Boc/Bzl strategy on a Merrifield resin.

Protocol 3: Boc-SPPS Incorporation

-

Resin Preparation: Swell the Boc-amino acid-loaded Merrifield resin in DCM for 1 hour.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Drain and wash the resin with DCM (3x), 10% DIPEA in DCM (2x), and DCM (3x).

-

Coupling of the Building Block:

-

In a separate vial, pre-activate the N-Tosyl-2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (2.0 eq) with HBTU (1.95 eq) and DIPEA (4.0 eq) in DMF for 5-10 minutes.

-

Add the activated building block solution to the deprotected resin.

-

Agitate the reaction mixture for 4-6 hours.

-

-

Washing: Drain and wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids.

-

Final Cleavage and Deprotection:

-

After the final Boc deprotection, dry the resin under vacuum.

-